N'-(4-Fluoro-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-(4-Fluoro-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The presence of both fluoro and methoxy groups in its structure suggests that it might exhibit unique chemical and biological properties.
Preparation Methods
The synthesis of N’-(4-Fluoro-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 4-fluoro-3-methoxybenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent at elevated temperatures (around 70°C) for several hours. After the reaction is complete, the mixture is cooled, and the product is precipitated out by adding it to crushed ice .
Chemical Reactions Analysis
N’-(4-Fluoro-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazide group into amine derivatives.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Due to its structural features, it is being explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-(4-Fluoro-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can be crucial in reducing the pathogenicity of certain bacteria that rely on urease activity .
Comparison with Similar Compounds
N’-(4-Fluoro-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide can be compared with other benzylidene derivatives, such as:
N’-Benzylidene-4-tert-butylbenzohydrazide: This compound also exhibits urease inhibitory activity but differs in its substituent groups, which can affect its potency and selectivity.
N-(4-fluoro-3-methoxybenzylidene)-2,2-dimethoxyethanamine: This compound has a similar benzylidene structure but with different functional groups, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C15H15FN2O3S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[(4-fluoro-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H15FN2O3S/c1-11-3-6-13(7-4-11)22(19,20)18-17-10-12-5-8-14(16)15(9-12)21-2/h3-10,18H,1-2H3 |
InChI Key |
QVMWSSJQZRQIGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)F)OC |
Origin of Product |
United States |
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